molecular formula C8H8N2O2 B1277589 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 99584-10-8

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1277589
CAS No.: 99584-10-8
M. Wt: 164.16 g/mol
InChI Key: FPNLXQSOWBNXCN-UHFFFAOYSA-N
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Description

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . It is known for its unique structure, which includes an amino group at the 6th position and a methyl group at the 3rd position on a benzooxazole ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methylphenol with phosgene or its derivatives, followed by cyclization to form the benzooxazole ring . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-amino-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLXQSOWBNXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424547
Record name 6-Amino-3-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-10-8
Record name 6-Amino-3-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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